N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE
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Overview
Description
N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be further reacted with various reagents to obtain the desired compound.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using readily available starting materials such as o-phenylenediamine and aldehydes. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .
Scientific Research Applications
N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects. For example, it can inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
Thiabendazole: Used as an anthelmintic agent.
Uniqueness
N~1~-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]-3,4-DIMETHOXYBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxybenzamide group enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-19-12-9-15(13-20(19)28-2)22(26)23-16-10-7-14(8-11-16)21-24-17-5-3-4-6-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHLDGDRLAHLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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